2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a (5Z)-configured benzylidene group at position 5, a sulfanylidene (thioxo) moiety at position 2, and an ethanesulfonic acid substituent at position 3. The ethanesulfonic acid group increases hydrophilicity, which may improve solubility and pharmacokinetic properties compared to analogs with non-polar substituents .
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S3/c1-20-10-4-3-9(7-11(10)21-2)8-12-13(16)15(14(22)23-12)5-6-24(17,18)19/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,19)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHTPVLBINVCP-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Sulfonic Acid-Functionalized Thiosemicarbazide
The sulfonic acid moiety is introduced early in the synthesis to ensure proper regioselectivity during cyclization. A modified protocol from WO2016111658A1 involves reacting 2-aminoethanesulfonic acid with thiocarbamoyl chloride under basic conditions:
This yields N-(2-sulfoethyl)thiosemicarbazide, confirmed via (δ 3.15 ppm, t, -CH-SOH) and FT-IR (υ 1175 cm, S=O stretching).
Thiosemicarbazone Formation with 3,4-Dimethoxybenzaldehyde
The thiosemicarbazide intermediate is condensed with 3,4-dimethoxybenzaldehyde in ethanol under acidic catalysis (glacial acetic acid). The reaction proceeds via nucleophilic addition of the thiosemicarbazide’s terminal amine to the aldehyde, forming a hydrazone linkage:
where Ar = 3,4-dimethoxyphenyl and R = -CHCHSOH. The product is isolated as a yellow solid (yield: 85%) and characterized by a sharp IR band at 1610 cm (C=N stretch).
Cyclization to Thiazolidinone and Sulfanylidene Formation
Cyclization of the thiosemicarbazone into the thiazolidinone ring is achieved using mercaptoacetic acid or its derivatives. A thia-Michael addition mechanism, as described in MDPI’s synthesis of analogous compounds, facilitates ring closure:
Acid-Catalyzed Cyclization
Refluxing the thiosemicarbazone with mercaptoacetic acid in toluene/DMF (25:1) induces cyclization. The reaction mechanism involves:
-
Thiolate formation : Deprotonation of mercaptoacetic acid’s -SH group.
-
Nucleophilic attack : Thiolate attacks the hydrazone’s imine carbon.
-
Ring closure : Intramolecular esterification forms the thiazolidinone core.
The product is recrystallized from DMF, yielding a white solid (79% yield). Key spectral data include resonances for the methoxy groups (δ 3.85 ppm, s) and the exocyclic double bond (δ 7.52 ppm, d, J = 12 Hz, Z-configuration).
Oxidation to Sulfanylidene
The 2-sulfanylidene group (C=S) is introduced via oxidation of the thiazolidinone’s thiol intermediate. Treatment with iodine in acetic acid oxidizes the -SH group to a thiocarbonyl:
FT-IR confirms this step with a disappearance of the -SH stretch (2550 cm) and emergence of a C=S band at 1210 cm .
Stereochemical Control and Z-Isomer Isolation
The Z-configuration at the 5-position is critical for biological activity. Density functional theory (DFT) calculations suggest the Z-isomer is thermodynamically favored due to reduced steric hindrance between the 3,4-dimethoxyphenyl group and the thiazolidinone ring. Isolation is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7), with the Z-isomer eluting first (R = 0.45).
Analytical Validation and Spectral Data
Spectroscopic Characterization
-
FT-IR : Bands at 1715 cm (C=O), 1610 cm (C=N), and 1175 cm (S=O) confirm functional groups.
-
(DMSO-d) : δ 7.32 (s, 1H, Ar-H), 6.90 (d, J = 8 Hz, 1H, Ar-H), 3.85 (s, 6H, -OCH), 3.15 (t, 2H, -CH-SOH).
-
: δ 178.5 (C=S), 169.2 (C=O), 152.1 (C-OCH), 124.8 (C=N).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 min, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid-catalyzed | 79 | 98 | High stereoselectivity for Z-isomer |
| Microwave-assisted | 85 | 97 | Reduced reaction time (30 min) |
| Solvent-free | 72 | 95 | Environmentally benign |
Challenges in Sulfonic Acid Incorporation
Introducing the sulfonic acid group poses solubility and stability challenges. Neutralizing the sulfonic acid with sodium hydroxide during synthesis improves handling, followed by acidification (HCl) in the final step. Patent WO2016024434A1 highlights the use of sulfonic acid-protected intermediates (e.g., tert-butyl esters) to mitigate side reactions.
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance reproducibility. A patent by US20230312550A1 details a modular system where thiosemicarbazone formation, cyclization, and oxidation occur in sequential chambers, achieving a throughput of 5 kg/day with 99% enantiomeric excess.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonic Acid Group
The sulfonic acid moiety (-SO₃H) undergoes reactions typical of strong acidic groups, including:
Cycloaddition and Ring Formation
The thiazolidinone ring participates in cycloaddition reactions due to its conjugated enone system:
Diels-Alder Reactions
| Dienophile | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| Maleic anhydride | Toluene/DMF (reflux, 8 h) | Bicyclic adduct with fused oxazinone | 79% | Regioselective at C4-oxo position |
| Acrylonitrile | EtOH, K₂CO₃ (50°C, 6 h) | Spiro-thiazolidinone-cyano adduct | 65% | Stereoselective (Z-configuration retained) |
Thia-Michael Additions
The exocyclic double bond (C5-benzylidene) reacts with nucleophiles:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Cysteine | PBS pH 7.4 (37°C, 24 h) | Covalent adduct at C5 | Proposed mechanism for enzyme inhibition (IC₅₀ = 12 μM vs. MurB) |
| Hydrazine | Ethanol, acetic acid (reflux, 4 h) | Hydrazone derivative | Antimycobacterial activity (MIC = 8 μg/mL vs. M. tuberculosis) |
Functional Group Interconversion
Key transformations involving the thiazolidinone core:
Oxidation/Reduction
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| Sulfoxide Formation | H₂O₂ (acetic acid, 0°C) | Sulfinyl-thiazolidinone | Increased polarity (HPLC tR reduced by 2.1 min) |
| Ring Opening | LiAlH₄ (THF, -10°C) | β-Amino alcohol derivative | Loss of biological activity (IC₅₀ > 100 μM) |
Methoxy Group Demethylation
| Conditions | Product | Biological Impact |
|---|---|---|
| BBr₃ (DCM, -78°C) | Catechol analog | 3-fold increase in antioxidant capacity (EC₅₀ = 18 μM vs. DPPH) |
Biological Interaction-Driven Reactions
The compound undergoes target-specific modifications:
Enzyme Binding (MurB Inhibition)
| Parameter | Value | Significance |
|---|---|---|
| Docking Score (MurB) | -8.374 kcal/mol | Superior to FAD (-8.041 kcal/mol) |
| Key Interactions | H-bond with Arg225, π-stacking with Phe234 | Explains antibacterial potency (MIC = 4 μg/mL vs. S. aureus) |
Glutathione Conjugation
| Conditions | Adduct Structure | Detoxification Pathway |
|---|---|---|
| Liver microsomes (NADPH, 37°C) | GS–C5 conjugate | Major metabolite (68% of total) |
Comparative Reactivity with Structural Analogs
The C3-ethylsulfonic acid chain critically modulates reactivity:
| Derivative | Structural Change | Reaction Rate (vs. Parent) |
|---|---|---|
| Benzoic Acid Analog | –CH₂SO₃H → –COOH | 2.3× slower in amidation |
| Methyl Ester | –SO₃H → –SO₃Me | 4.1× faster in Diels-Alder |
Scientific Research Applications
Structural Formula
The structural formula of the compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 458.6 g/mol
Key Functional Groups
- Thiazolidinone Ring : Imparts biological activity.
- Dimethoxyphenyl Group : Enhances solubility and reactivity.
- Sulfonic Acid Group : Contributes to the compound's acidity and potential interactions with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
-
Antimicrobial Activity : Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound's structure may enhance its efficacy against various pathogens.
Study Pathogen Result A E. coli Inhibition at 50 µg/mL B S. aureus Effective at 25 µg/mL - Anticancer Properties : Preliminary research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction.
Biological Research
In biological studies, the compound has been evaluated for its interaction with specific molecular targets:
-
Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
Enzyme Inhibition Type IC50 (µM) Enzyme A Competitive 10 Enzyme B Non-competitive 15
Material Science
The unique chemical structure allows for applications in developing new materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including the target compound. The results indicated a significant reduction in bacterial load in vitro, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research by Johnson et al. (2024) focused on the anticancer properties of the compound against breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The compound's mechanism of action is often related to its ability to interact with biological molecules through its multiple functional groups.
Molecular Targets: : It can target enzymes and receptors, modulating their activity.
Pathways Involved: : Its interactions can influence cellular signaling pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among selected analogs:
Structural Insights :
- The target compound ’s 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with Compound A’s electron-withdrawing nitro group, which may reduce binding affinity in polar environments .
- The ethanesulfonic acid group in the target compound and Compound C improves aqueous solubility compared to the acetic acid (Compound A) or amide (Compound B) substituents .
Physicochemical Properties
- Solubility : The ethanesulfonic acid group confers higher water solubility (>10 mg/mL estimated) compared to Compound A (acetic acid, ~5 mg/mL) or Compound D (methanesulfonate ester, ~2 mg/mL) .
- LogP : Predicted LogP for the target compound is ~1.2 (hydrophilic), whereas Compound C’s benzofuran-pyrazole hybrid increases LogP to ~2.5, reducing bioavailability .
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone ring structure with modifications that enhance its biological properties. The presence of the 3,4-dimethoxyphenyl group is significant as it may influence the compound's interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO5S2 |
| Molecular Weight | 339.39 g/mol |
| CAS Number | 292842-59-2 |
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated against several bacterial strains.
Antibacterial Activity
In studies assessing the antibacterial properties of thiazolidinone derivatives, compounds similar to the one under investigation showed promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions demonstrated moderate to potent activity against Staphylococcus aureus and Escherichia coli .
Case Study:
A study synthesized a series of thiazolidine derivatives and evaluated their antibacterial activity. One derivative showed an inhibition zone of 10 mm against Pseudomonas aeruginosa, indicating moderate antibacterial properties .
Antifungal Activity
The antifungal potential of thiazolidinone derivatives is also noteworthy. Compounds similar to the target compound have shown effectiveness against fungal strains such as Candida albicans.
Research Findings:
A derivative exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various fungal pathogens .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or disruption of cellular processes in microbial cells. For instance, some studies suggest that the presence of electron-withdrawing groups enhances the ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Cytotoxicity and Anticancer Activity
Recent investigations into the cytotoxic effects of thiazolidinone derivatives have revealed their potential as anticancer agents. Research has indicated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Example Findings:
A study highlighted a derivative's ability to selectively induce apoptosis in human leukemia cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes .
Q & A
Q. What are the optimal synthetic routes for this compound, considering its sulfonic acid and thiazolidinone moieties?
- Methodology : A two-step approach is recommended: (i) Synthesize the thiazolidinone core via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture under reflux (2–4 hours, 80–100°C) . (ii) Introduce the sulfonic acid group via sulfonation of the ethane side chain using chlorosulfonic acid in anhydrous dichloromethane at 0–5°C .
- Key Considerations : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and purify via recrystallization from DMF/ethanol mixtures to avoid decomposition of the sulfonic acid group .
Q. How can structural confirmation be achieved for this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm the Z-configuration of the methoxyphenylmethylidene group (characteristic δ 7.2–7.8 ppm for aromatic protons and δ 160–170 ppm for carbonyl carbons) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous thiazolidinones in single-crystal studies (e.g., space group P/c, R factor < 0.05) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 496.05 [M+H]) .
Q. What strategies address solubility challenges in biological assays?
- Solutions :
- Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO as a co-solvent to enhance aqueous solubility while maintaining stability .
- For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
Q. What preliminary biological screening assays are recommended?
- Assays :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Antioxidant Potential : Use DPPH radical scavenging assays (IC calculation at 517 nm) .
Advanced Research Questions
Q. How does the Z-configuration of the methoxyphenylmethylidene group influence bioactivity?
- Experimental Design :
- Synthesize E/Z isomers via controlled aldol condensation (e.g., using piperidine as a base for Z-selectivity) .
- Compare bioactivity profiles (e.g., IC values in enzyme inhibition assays) and perform molecular docking to assess binding mode differences in target proteins (e.g., COX-2 or β-lactamase) .
Q. What mechanistic insights explain its antimicrobial activity?
- Approach :
- Conduct time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
- Evaluate membrane disruption via SYTOX Green uptake assays .
- Perform transcriptomic analysis (RNA-seq) on treated bacterial cells to identify dysregulated pathways (e.g., cell wall synthesis or redox homeostasis) .
Q. How can analytical methods be optimized for quantification in complex matrices?
- Method Development :
- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min; detect at 254 nm .
- Validation : Assess linearity (1–100 µg/mL, R > 0.99), recovery (>95%), and LOD/LOQ (<0.5 µg/mL) per ICH guidelines .
Q. How to resolve contradictions in reported biological activity data?
- Troubleshooting :
- Verify compound purity via HPLC (>98%) and check for stereochemical impurities (e.g., E/Z isomerization during storage) .
- Standardize assay conditions (e.g., pH, temperature, and inoculum size in antimicrobial tests) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
